molecular formula C6H4N2O3 B12853934 Methyl 3-cyanoisoxazole-5-carboxylate

Methyl 3-cyanoisoxazole-5-carboxylate

Cat. No.: B12853934
M. Wt: 152.11 g/mol
InChI Key: XABCUGDLJBCXRU-UHFFFAOYSA-N
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Description

Methyl 3-cyanoisoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a cyano group at position 3 and a methyl ester at position 3. Isoxazole derivatives are pivotal in medicinal chemistry due to their diverse bioactivities, including anticancer, antibacterial, and insecticidal properties . The cyano group enhances electrophilicity, making the compound a versatile intermediate in synthesizing pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

methyl 3-cyano-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C6H4N2O3/c1-10-6(9)5-2-4(3-7)8-11-5/h2H,1H3

InChI Key

XABCUGDLJBCXRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyanoisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature yields methyl 2,4-dioxo-4-phenylbutanoate, which can be further cyclized to form the desired isoxazole scaffold .

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. These methods are efficient but come with drawbacks such as high costs, toxicity, and significant waste generation. Therefore, there is a growing interest in developing eco-friendly, metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanoisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 3-cyanoisoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyanoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano (in the target compound) and chloro groups (e.g., ) increase electrophilicity, facilitating nucleophilic aromatic substitution. Electron-Donating Groups (EDGs): Methoxy () and methyl groups () enhance solubility and stability but reduce reactivity.

Biological Relevance: Isoxazoles with amino groups (e.g., ) exhibit hydrogen-bonding capabilities, critical for protein-ligand interactions. Halogenated derivatives (e.g., ) are often explored in antimicrobial agents due to their ability to disrupt bacterial enzymes.

Synthetic Utility :

  • Methyl esters (e.g., ) are common intermediates for hydrolysis to carboxylic acids or further functionalization.
  • The ketone in allows for condensation reactions, enabling access to fused heterocycles.

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